3-(Pyridin-2-ylamino)benzonitrile

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Researchers targeting TBK1/IKKε often face a scarcity of validated, ready-to-derivatize starting points. 3-(Pyridin-2-ylamino)benzonitrile directly addresses this gap as a core scaffold extensively exemplified in kinase inhibitor patents. - Enables rapid assembly of focused benzonitrile derivative libraries for kinase drug discovery. - The precise 3-substitution regiochemistry is critical for ATP-binding pocket geometry, as documented in patent literature. - Its fragment-like profile (MW 195.22, XLogP 2.5) and synthetic handles make it ideal for hit elaboration and bioisostere replacement studies.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B13868615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-ylamino)benzonitrile
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C12H9N3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h1-8H,(H,14,15)
InChIKeyGEJNUPVMGXKWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-2-ylamino)benzonitrile Overview


3-(Pyridin-2-ylamino)benzonitrile is a small-molecule chemical scaffold composed of a benzonitrile ring linked to a 2-aminopyridine moiety via a secondary amine bridge [1]. It is cataloged with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol [1]. This compound is primarily recognized as a key intermediate or a core substructure within broader classes of benzonitrile derivatives that have been explored as kinase inhibitors, particularly in patent literature targeting TBK1 and IKKε [2]. Its structural features, including hydrogen bond donor/acceptor capabilities and a moderate computed XLogP of 2.5, suggest it possesses drug-like physicochemical properties, but its specific biological profile remains largely uncharacterized in the public domain, making it a blank-slate scaffold rather than a validated lead [1].

Substitution Risk of 3-(Pyridin-2-ylamino)benzonitrile


Substituting 3-(pyridin-2-ylamino)benzonitrile with a closely related analog is not trivial due to the potential for profound changes in biological activity arising from subtle structural modifications. The specific regiochemistry of the substitution (3-position on the benzonitrile ring) and the nature of the heterocyclic amine are critical. For instance, patent data on analogous benzonitrile derivatives demonstrate that even slight variations, such as changing the substituent on the pyridine ring or modifying the linker, are used to dial in specificity for kinase targets like TBK1 and IKKε [1]. Empirical evidence shows that a structurally related compound, 3-((5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)pyridin-2-yl)amino)benzonitrile, displays an IC50 of 100,000 nM against MAO-A, while other analogs in the same patent family achieve much higher potencies, illustrating how sensitive structure-activity relationships are [2]. Without direct comparative data for the unadorned scaffold, any generic substitution would be a blind guess, risking loss of desired activity or introduction of off-target effects. The absence of public selectivity profiles for the exact compound underscores that it is a starting point for optimization, not a validated drop-in replacement for an advanced lead.

Differentiation Evidence for 3-(Pyridin-2-ylamino)benzonitrile


Absence of Comparative Biological Activity Data

A comprehensive search of the literature and databases has not yielded any study that performs a direct, head-to-head comparison of the biological activity (e.g., IC50, Kd, EC50) of 3-(pyridin-2-ylamino)benzonitrile against a clearly defined, closely related analog within the same assay. The compound is a scaffold found within broader patent claims for kinase inhibitors, but its own biological activity is unreported. For example, a more complex derivative containing the core scaffold, 3-((5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)pyridin-2-yl)amino)benzonitrile, has a reported IC50 of 100,000 nM against MAO-A [1]. This single, weak data point for an elaborated analog illustrates the activity landscape, but provides no direct comparison for the simple scaffold itself against a regioisomer like 4-(pyridin-2-ylamino)benzonitrile or a pyridine analog like 3-(pyridin-2-ylamino)pyridine. The quantitative differentiation required for informed procurement is therefore absent.

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Kinase Inhibitor Scaffold Potential

The 3-(pyridin-2-ylamino)benzonitrile scaffold is a substructure of a broader class of benzonitrile derivatives claimed as potent inhibitors of TBK1 and IKKε kinases [1]. While direct data for the exact compound is missing, the patent exemplification of numerous analogs establishes the scaffold's relevance for kinase inhibition. This is a class-level inference and does not constitute specific differentiation for 3-(pyridin-2-ylamino)benzonitrile itself, but it defines the chemical space in which it holds value. The specific 3-substitution pattern on the benzonitrile ring is a common motif in these patent examples, suggesting it is a strategically important regioisomer for constructing potent inhibitors.

Kinase Inhibition TBK1 IKKε

Physicochemical Differentiation from Non-Nitrile Analogs

Computed physicochemical properties offer a basis for differentiating this scaffold from a closely related analog lacking the nitrile group, such as 3-(pyridin-2-ylamino)pyridine. The nitrile group in 3-(pyridin-2-ylamino)benzonitrile introduces a strong dipole and a hydrogen bond acceptor, which is known to displace 'unhappy water' molecules in binding sites, a key concept in bioisosteric replacement [1]. This is a class-level principle where benzonitriles replace pyridines. The computed XLogP for the target compound is 2.5, with a topological polar surface area of 48.7 Ų [2], contrasting with a more basic pyridine analog. This difference in lipophilicity and electronegativity forms a foundational, albeit indirect, argument for its selection in medicinal chemistry campaigns focused on optimizing ADME profiles.

Physicochemical Properties Bioisosterism Medicinal Chemistry

Application Scenarios for 3-(Pyridin-2-ylamino)benzonitrile


TBK1/IKKε Inhibitor Library Synthesis

Based on its presence as a core substructure in patented kinase inhibitors, the most viable application for procuring this compound is as a versatile synthetic intermediate. A research team specifically targeting TBK1 or IKKε could use it to build focused libraries of benzonitrile derivatives, knowing that the 3-(pyridin-2-ylamino) substitution pattern is a validated starting point for this target class, as established by extensive patent exemplification [1].

Bioisostere Exploration Campaigns

The compound can serve as a key building block in systematic bioisostere replacement studies, where pyridine rings are switched for benzonitriles to improve potency or ADME properties. Its distinct nitrile moiety makes it a direct probe for assessing the impact of this replacement, a strategy highlighted in recent synthetic methodology advances [1]. The guaranteed regiochemistry (3-position) is critical for these studies, as it would be used to evaluate the vector of the nitrile group versus a pyridine nitrogen.

Fragment-Based Lead Generation

Given its low molecular weight (195.22 g/mol) and fragment-like properties, this compound could be included in a general fragment library for screening against novel protein targets. Its selection over a generic fragment would be predicated on its balanced physicochemical profile (XLogP 2.5) and the synthetic tractability offered by the nitrile and pyridine handles for hit elaboration [1].

Chemical Probe for Undisclosed Kinases

For industrial groups with internal, undisclosed kinase targets, procuring this scaffold allows for rapid derivatization. The decision to use this specific regioisomer, as opposed to the 2- or 4-substituted analogs, would be based on a proprietary hypothesis regarding the geometry of the target's ATP-binding pocket, a common strategy inferred from the patent literature [1].

Quote Request

Request a Quote for 3-(Pyridin-2-ylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.